2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole

Description

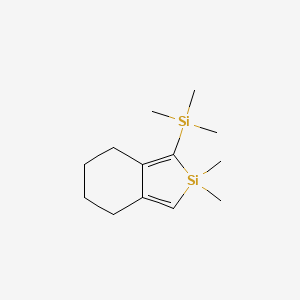

2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole is a silicon-containing bicyclic compound featuring a benzannulated silole core. The silole ring (a five-membered ring with one silicon atom) is partially saturated (4,5,6,7-tetrahydro), indicating four single bonds and one double bond in the fused system. Substituents include two methyl groups at the 2-position of the silole ring and a bulky trimethylsilyl group at the 1-position.

Properties

CAS No. |

934563-19-6 |

|---|---|

Molecular Formula |

C13H24Si2 |

Molecular Weight |

236.50 g/mol |

IUPAC Name |

(2,2-dimethyl-4,5,6,7-tetrahydro-2-benzosilol-3-yl)-trimethylsilane |

InChI |

InChI=1S/C13H24Si2/c1-14(2,3)13-12-9-7-6-8-11(12)10-15(13,4)5/h10H,6-9H2,1-5H3 |

InChI Key |

SRZNTCTXAFFGMF-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(C=C2CCCCC2=C1[Si](C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. One common method is the cyclization of a precursor compound in the presence of a catalyst, such as a Lewis acid, to form the desired silicon-containing ring structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon-oxygen bonds.

Reduction: Reduction reactions can modify the silicon-containing ring.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex silicon-containing compounds.

Biology: The compound’s stability and reactivity make it useful in the development of silicon-based biomolecules.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.

Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and other electronegative elements, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in catalysis and material science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on structural analogs identified in the evidence, emphasizing heteroatom differences, substituent effects, and hypothetical properties.

Table 1: Structural and Functional Group Comparisons

Key Comparisons:

Heteroatom Influence on Electronic Properties Silicon vs. Nitrogen/Sulfur: The target compound’s silicon atom reduces ring aromaticity compared to nitrogen-containing indazole () or sulfur-containing benzothiazole (). Chlorine vs. Trimethylsilyl: The tetrachlorinated isoindole in exhibits strong electron-withdrawing effects, contrasting with the electron-donating trimethylsilyl group in the target compound. This difference could influence solubility (lipophilic vs. polar) and reactivity in cross-coupling reactions .

Steric Effects and Synthetic Challenges

- The bulky trimethylsilyl and dimethyl groups in the target compound may hinder crystallization, necessitating advanced refinement tools like SHELX () for structural determination .

- Comparatively, the isopropyl group in ’s indazole derivative introduces moderate steric hindrance, likely simplifying synthetic purification steps.

Thermal and Chemical Stability

- Silicon-containing compounds often exhibit higher thermal stability than nitrogen analogs due to stronger Si-C bonds. However, the tetrahydrobenzosilole’s partial saturation may reduce oxidative stability relative to fully aromatic benzothiazoles ().

Biological Activity

2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 232.43 g/mol. The compound features a unique silole structure that contributes to its distinctive reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.43 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)(C)C1=C(C=CC=C1)Si(C)(C)C |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing silole moieties have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study:

A study evaluating the cytotoxic effects of silole derivatives on human lung cancer cell lines (A549 and HCC827) reported IC50 values ranging from 3.18 µM to 8.12 µM for different derivatives. The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

The antimicrobial properties of silole derivatives have also been explored. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The activity is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Research Findings:

In a comparative study on antimicrobial efficacy, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation: Interaction with specific receptors could alter signaling pathways related to cell growth and apoptosis.

- DNA Interaction: Some studies suggest that silole derivatives can bind to DNA or RNA structures, affecting replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.